molecular formula C11H14N6 B11874789 2-(Piperazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazine

2-(Piperazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazine

Cat. No.: B11874789
M. Wt: 230.27 g/mol
InChI Key: OJGMORZTXDKNBH-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazine is a heterocyclic compound that contains both piperazine and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazine typically involves the reaction of 2-chloropyrazine with piperazine and 1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyrazole moieties can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and bases, such as potassium carbonate, in solvents like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

2-(Piperazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.

    Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperazin-1-yl)pyridine
  • 3-(1H-pyrazol-1-yl)pyridine
  • 2-(1H-pyrazol-1-yl)pyridine

Uniqueness

2-(Piperazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazine is unique due to the presence of both piperazine and pyrazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H14N6

Molecular Weight

230.27 g/mol

IUPAC Name

2-piperazin-1-yl-3-pyrazol-1-ylpyrazine

InChI

InChI=1S/C11H14N6/c1-2-15-17(7-1)11-10(13-3-4-14-11)16-8-5-12-6-9-16/h1-4,7,12H,5-6,8-9H2

InChI Key

OJGMORZTXDKNBH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=CN=C2N3C=CC=N3

Origin of Product

United States

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